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Abstract

Lankacidinol, a member of the lankacidin group of antibiotics, is a 17-membered macrocyclic
polyketide produced by Streptomyces rochei. This document provides a comprehensive
overview of the chemical structure, physicochemical properties, and biological activities of
lankacidinol. It includes a summary of its antimicrobial and emerging antitumor properties,
with a focus on its mechanism of action as a microtubule stabilizing agent. Detailed
experimental protocols for isolation, characterization, and biological evaluation are provided to
facilitate further research and development.

Chemical Structure and Properties

Lankacidinol is a complex macrocycle featuring a polyene chain, multiple stereocenters, and a
lactone ring. Its chemical structure is closely related to other lankacidins, such as lankacidin C.

Chemical Structure:
e Molecular Formula: C2s5H3sNO7[1][2]

» Molecular Weight: 461.5 g/mol [1][2]
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e |[UPAC Name: (2S)-N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-
tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-
hydroxypropanamide[1][2]

Physicochemical Properties

Experimentally determined data for the physical properties of Lankacidinol are not readily
available in the current literature. The following table includes computed data from publicly
available chemical databases.

Property Value Source
Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

logP (computed) 15 PubChem[1][2]
Polar Surface Area (computed) 133 A2 PubChem[1][2]

Spectral Data

Detailed spectral data for Lankacidinol are dispersed in the literature, often within the
supporting information of synthetic chemistry publications. The following tables summarize the
expected and reported spectral characteristics.

1H and 3C NMR Spectroscopy: The proton and carbon NMR spectra of lankacidinol are
complex due to the large number of stereocenters and the macrocyclic structure. Key chemical
shifts are often reported in comparison to those of its synthetic precursors or related natural
products.

Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular
weight and elemental composition of lankacidinol.
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lon mlz
[M+H]*+ 462.2486
[M+Na]* 484.2305

Infrared (IR) Spectroscopy: The IR spectrum of lankacidinol is expected to show characteristic

absorption bands for its functional groups.

Functional Group Wavenumber (cm~—?)

O-H (hydroxyl) ~3400 (broad)

N-H (amide) ~3300

C-H (alkane/alkene) ~2850-3000

C=0 (lactone, amide) ~1650-1750

C=C (alkene) ~1600-1680
Biosynthesis

Lankacidinol is biosynthesized by Streptomyces rochei through a modular-iterative mixed
polyketide synthase (PKS) pathway. The biosynthesis involves the sequential condensation of
acetate and propionate units to form the polyketide backbone. The final and crucial step in the
formation of the macrocyclic structure is an intramolecular cyclization reaction catalyzed by a

flavin-dependent amine oxidase, LKCE.

Propionate-CoA

ization LkcE
(Flavin-dependent amine oxidase)

Modular-lterative PKS Acyclic Lankacidinol Precursor
(Ikc genes)

Click to download full resolution via product page

Figure 1: Simplified workflow of Lankacidinol biosynthesis.

Biological Activity and Mechanism of Action
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Lankacidinol exhibits a range of biological activities, including antimicrobial and antitumor
properties.

Antimicrobial Activity

Lankacidinol, along with other members of the lankacidin family, displays activity against
various Gram-positive bacteria. While specific MIC values for Lankacidinol are not
consistently reported, data for the closely related Lankacidin C provide an indication of its
potential potency.

Organism MIC (pg/mL) of Lankacidin C
Staphylococcus aureus 0.2-3.12
Bacillus subtilis 0.1-1.56

Antitumor Activity

A significant area of interest for lankacidinol and its analogs is their potential as anticancer
agents. The antitumor activity of the lankacidin class of compounds is attributed to their ability
to stabilize microtubules.[1][3][4]

Mechanism of Action: Microtubule Stabilization

Lankacidins bind to B-tubulin, a subunit of microtubules, at or near the paclitaxel binding site.[3]
[4] This binding promotes the polymerization of tubulin into microtubules and stabilizes the
resulting polymers, preventing their depolymerization. Microtubules are highly dynamic
structures that are essential for the formation of the mitotic spindle during cell division. By
disrupting microtubule dynamics, lankacidinol arrests the cell cycle in the G2/M phase, leading
to apoptosis (programmed cell death).[3]
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Figure 2: Signaling pathway of Lankacidinol-induced microtubule stabilization.

While specific ICso values for Lankacidinol against various cancer cell lines are not widely

published, studies on Lankacidin C demonstrate potent cytotoxic effects.

Cell Line Cancer Type ICso (M) of Lankacidin C
HelLa Cervical Cancer ~10

MCF-7 Breast Cancer Data not readily available
A549 Lung Cancer Data not readily available

Experimental Protocols
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Isolation and Purification of Lankacidinol from
Streptomyces rochei

This protocol is a general procedure for the isolation of antimicrobial compounds from

Streptomyces and can be adapted for Lankacidinol.

Workflow:

CL. Fermentation of S. roche)

(2. Centrifugation to separate broth and mycelia)

i

G. Solvent Extraction of broth (e.g., with ethyl acetate))

G. Concentration of organic extracg

i

5. Chromatographic Purification
(Silica gel, HPLC)

i

6. Structural Characterization
(NMR, MS, IR)

Click to download full resolution via product page
Figure 3: General workflow for the isolation and purification of Lankacidinol.

Methodology:
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Fermentation: Culture Streptomyces rochei in a suitable production medium (e.g., ISP2
broth) under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 7-10 days.

Separation: Separate the fermentation broth from the mycelial cake by centrifugation or
filtration.

Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as
ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the
compound.

Concentration: Combine the organic extracts and evaporate the solvent under reduced
pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification:

o Silica Gel Chromatography: Subject the crude extract to column chromatography on silica
gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol)
to separate the components.

o High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing
lankacidinol using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase
(e.g., acetonitrile-water gradient).

Characterization: Confirm the identity and purity of the isolated lankacidinol using
spectroscopic methods (NMR, MS, and IR).

Determination of Minimum Inhibitory Concentration
(MIC)

The broth microdilution method is a standard procedure to determine the MIC of an
antimicrobial agent.

Methodology:

e Preparation of Lankacidinol Stock Solution: Dissolve a known weight of lankacidinol in a
suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
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Serial Dilutions: Perform a two-fold serial dilution of the lankacidinol stock solution in a 96-
well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton
Broth).

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and
dilute it to the final concentration of approximately 5 x 10> CFU/mL in each well.

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of lankacidinol that completely
inhibits the visible growth of the bacteria.

Cell Viability (ICs0) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of
5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of lankacidinol and
incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with
active mitochondria will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCI) to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength
of 570 nm using a microplate reader.

ICso0 Calculation: The ICso value, the concentration of lankacidinol that inhibits cell growth
by 50%, is calculated by plotting the percentage of cell viability against the log of the
compound concentration and fitting the data to a sigmoidal dose-response curve.
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In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.
Methodology:
e Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.

o Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various
concentrations of lankacidinol, a positive control (e.g., paclitaxel), and a negative control
(vehicle).

e Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at
37°C.

e Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over
time using a microplate reader. An increase in absorbance indicates microtubule
polymerization.

o Data Analysis: Plot the absorbance against time to generate polymerization curves.
Compare the curves for lankacidinol-treated samples to the controls to determine its effect
on the rate and extent of tubulin polymerization.

Conclusion

Lankacidinol is a promising natural product with a unique chemical structure and significant
biological activities. Its antimicrobial properties against Gram-positive bacteria and its emerging
role as a microtubule-stabilizing antitumor agent make it a valuable lead compound for drug
discovery and development. The experimental protocols provided in this guide offer a
framework for researchers to further investigate the therapeutic potential of lankacidinol and
its derivatives. Future research should focus on obtaining more comprehensive quantitative
data on its physicochemical and biological properties, as well as elucidating the detailed
molecular interactions underlying its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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